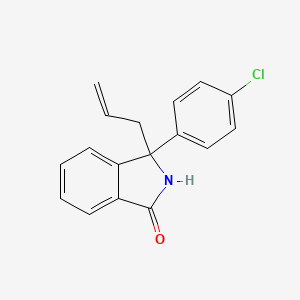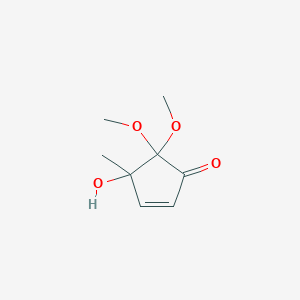
3-Pyridinecarbonitrile, 2-hydrazino-4,6-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarbonitrile, 2-hydrazino-4,6-diphenyl- is a chemical compound with a complex structure that includes a pyridine ring, a carbonitrile group, and hydrazino and diphenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 2-hydrazino-4,6-diphenyl- typically involves multi-step organic reactions. One common method includes the reaction of 3-pyridinecarbonitrile with hydrazine hydrate under controlled conditions to introduce the hydrazino group. The diphenyl groups are often introduced through subsequent reactions involving phenylation agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The scalability of the synthesis process is crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinecarbonitrile, 2-hydrazino-4,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
3-Pyridinecarbonitrile, 2-hydrazino-4,6-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarbonitrile, 2-hydrazino-4,6-diphenyl- involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Pyridinecarbonitrile: A simpler compound with a pyridine ring and a carbonitrile group.
2-Hydrazinopyridine: Contains a hydrazino group attached to a pyridine ring.
4,6-Diphenylpyrimidine: Features diphenyl groups attached to a pyrimidine ring.
Uniqueness
3-Pyridinecarbonitrile, 2-hydrazino-4,6-diphenyl- is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both hydrazino and diphenyl groups makes it a versatile compound for various chemical reactions and research applications.
Propiedades
Número CAS |
61006-49-3 |
|---|---|
Fórmula molecular |
C18H14N4 |
Peso molecular |
286.3 g/mol |
Nombre IUPAC |
2-hydrazinyl-4,6-diphenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C18H14N4/c19-12-16-15(13-7-3-1-4-8-13)11-17(21-18(16)22-20)14-9-5-2-6-10-14/h1-11H,20H2,(H,21,22) |
Clave InChI |
HOVZWNBSPCXWHF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)NN)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Phosphine oxide, diphenyl[2-phenyl-1-(phenylthio)ethyl]-](/img/structure/B14597107.png)
![1,1'-[(2-Bromophenyl)(chloro)methylene]dibenzene](/img/structure/B14597111.png)




![2-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14597138.png)
![N-(2-Chlorophenyl)-2-[(naphthalen-2-yl)oxy]propanamide](/img/structure/B14597143.png)
![6-Chloro-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14597152.png)
![[(2R,4S)-4-phenyloxetan-2-yl]methanol](/img/structure/B14597156.png)


